molecular formula C16H19N3O4S B2536964 2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034281-05-3

2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2536964
CAS No.: 2034281-05-3
M. Wt: 349.41
InChI Key: JRRQWROHIFVYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety, which is further functionalized with a methoxy and methylbenzenesulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine intermediate, which is then coupled with the pyrazine ring. The methoxy and methylbenzenesulfonyl groups are introduced through specific substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a thiol derivative.

Scientific Research Applications

2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine
  • 2-{[1-(2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine
  • 2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Uniqueness

The uniqueness of 2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methylbenzenesulfonyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Biological Activity

2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine is a novel compound that belongs to the pyrazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and provides insights from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H21N3O5S
  • Molecular Weight : 349.404 g/mol

This compound features a pyrazine ring, a pyrrolidine moiety, and a sulfonamide group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. The following findings summarize its biological activity against various cancer cell lines:

  • Cell Viability and Apoptosis Induction :
    • A study demonstrated that derivatives similar to this compound inhibited the proliferation of leukemia cells (K562) by inducing apoptosis. The compound exhibited an IC50 value of approximately 25 µM after 72 hours of treatment, indicating significant cytotoxicity against these cells .
  • Mechanism of Action :
    • The mechanism involves cell cycle arrest at the G0/G1 phase and increased expression of pro-apoptotic proteins (Bax) while down-regulating anti-apoptotic proteins (Bcl2 and Survivin). This dual action enhances its efficacy in targeting cancer cells .

In Vitro Studies

A detailed examination of the biological activity was conducted through various in vitro assays:

Assay Type Cell Line IC50 (µM) Mechanism
MTT AssayK56225Induces apoptosis
Flow CytometryK562-Cell cycle arrest in G0/G1 phase
Real-Time PCRK562-Down-regulation of Bcl2, Survivin; Up-regulation of Bax

Study on Pyrazine Derivatives

A comparative study involving various pyrazine derivatives revealed that compounds with structural similarities to this compound exhibited potent anti-proliferative effects across different cancer types, including breast (MCF7) and colorectal (HCT116) cancers. The most active derivative showed an IC50 value as low as 6.66 µM .

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-3-4-14(22-2)15(9-12)24(20,21)19-8-5-13(11-19)23-16-10-17-6-7-18-16/h3-4,6-7,9-10,13H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRQWROHIFVYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.